molecular formula C18H20N2O4 B2747056 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-49-4

4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No.: B2747056
CAS No.: 306730-49-4
M. Wt: 328.368
InChI Key: WBVGZTMKZMMBCJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is an organic compound characterized by its complex structure, which includes a tert-butyl group, a nitrobenzodioxole moiety, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 1,3-benzodioxole to introduce the nitro group, followed by the alkylation of the resulting nitrobenzodioxole with tert-butyl aniline under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate, sulfuric acid

    Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3)

Major Products

    Reduction: 4-(tert-butyl)-N-[(6-amino-1,3-benzodioxol-5-yl)methyl]aniline

    Oxidation: 4-(tert-butyl)-N-[(6-nitroso-1,3-benzodioxol-5-yl)methyl]aniline

    Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: A simpler analogue lacking the nitrobenzodioxole moiety.

    N-(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline: Similar structure but without the tert-butyl group.

    4-(tert-butyl)-N-[(6-amino-1,3-benzodioxol-5-yl)methyl]aniline: A reduced form of the target compound.

Uniqueness

4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is unique due to the presence of both the tert-butyl and nitrobenzodioxole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)13-4-6-14(7-5-13)19-10-12-8-16-17(24-11-23-16)9-15(12)20(21)22/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVGZTMKZMMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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